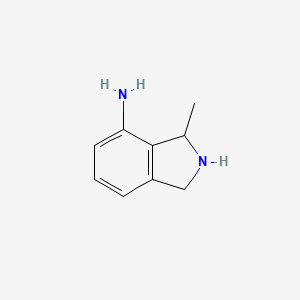

3-Methylisoindolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-methyl-2,3-dihydro-1H-isoindol-4-amine |

InChI |

InChI=1S/C9H12N2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3 |

InChI Key |

QXACVPHGTNFGQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CN1)C=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylisoindolin 4 Amine and Analogues

Stereoselective Synthesis of Isoindolines and Chiral Amines

Chiral Auxiliary-Mediated Approaches for Isoindolinone Stereocenters

A well-established strategy for controlling stereochemistry in the synthesis of 3-substituted isoindolinones involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

One prominent example utilizes (R)-phenylglycinol as a chiral auxiliary. Condensation of (R)-phenylglycinol with 2-formylbenzoic acid can produce a tricyclic γ-lactam as a single diastereoisomer in good yield. chim.it Another approach involves the use of (+)- or (-)-trans-2-(α-cumyl)cyclohexanol (TCC) as a chiral auxiliary. acs.orgacs.org An N-acylisoindolinone derivative is first prepared using TCC chloroformate. acs.org Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures, followed by the addition of an electrophile, yields 3-substituted isoindolinones with high diastereoselectivity. acs.org

A significant advancement in this area is the use of N-tert-butylsulfinyl-isoindolinones. acs.org These chiral precursors can be synthesized in two steps from the corresponding methyl 2-formylbenzoates. acs.org Deprotonation with lithium diisopropylamide (LDA) and subsequent alkylation with various alkylating agents afford a range of 3-substituted isoindolinones in excellent yields and with high diastereomeric ratios. acs.org The N-sulfinyl chiral auxiliary can then be removed to provide the enantiomerically pure (S)-isoindolinones. researchgate.net This method has been successfully applied to the synthesis of biologically active compounds such as (S)-PD172938 and (S)-pazinaclone. researchgate.net

| Chiral Auxiliary | Key Reagents | Stereoselectivity | Reference(s) |

| (R)-phenylglycinol | 2-formylbenzoic acid | Single diastereoisomer | chim.it |

| (+)-trans-2-(α-cumyl)cyclohexanol (TCC) | n-butyllithium, (+)-TCC chloroformate, NaHMDS | High diastereoselectivity | acs.org |

| N-tert-butylsulfinyl | LDA, alkylating agents | High diastereomeric ratios | acs.orgresearchgate.net |

Organocatalytic Asymmetric Synthesis in Isoindolinone Systems

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of isoindolinones, offering a metal-free alternative to traditional methods. These reactions often proceed through cascade or domino sequences, efficiently constructing the heterocyclic core with high enantioselectivity.

A notable example is the asymmetric nitro-Mannich reaction of α-amido sulfones derived from 2-formyl benzoates. nih.gov In the presence of a neutral bifunctional organocatalyst, such as one derived from trans-1,2-diaminocyclohexane (often referred to as Takemoto's catalyst), this reaction proceeds with in situ cyclization to afford 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities (up to 98% ee) and good yields. nih.gov The same research group has also utilized organocatalytic systems for the synthesis of other 3-substituted and 3,3-disubstituted isoindolinones. mdpi.com

Furthermore, chiral phosphoric acids have been employed as bifunctional catalysts in the [4+1] annulation reaction between N-aminopyrroles and 2-acetylbenzaldehydes. nih.gov This methodology leads to the synthesis of diverse isoindolinones possessing both N-N axial and central chirality with excellent diastereo- and enantioselectivities. nih.gov Chiral bifunctional ammonium (B1175870) salts have also been investigated for the synthesis of 3,3-disubstituted isoindolinones under phase-transfer conditions, achieving quantitative yields and moderate enantioselectivity. mdpi.com

| Catalyst Type | Reaction | Key Features | Reference(s) |

| Bifunctional thiourea (B124793) (Takemoto's catalyst) | Asymmetric nitro-Mannich/lactamization | High enantioselectivity (up to 98% ee) | nih.gov |

| Chiral Phosphoric Acid | [4+1] annulation | N-N axial and central chirality, high diastereo- and enantioselectivity | nih.gov |

| Chiral Bifunctional Ammonium Salts | Cascade reaction with nitromethane | Quantitative yields, moderate enantioselectivity | mdpi.com |

Reductive Amination Strategies for Chiral Amines and Isoindolinamines

Reductive amination is a cornerstone of amine synthesis and has been adapted for the preparation of chiral amines, including those with the isoindoline (B1297411) framework. This two-step process typically involves the formation of an imine from a carbonyl compound and an amine, followed by reduction.

Enzymatic reductive amination offers a green and highly selective approach. Reductive aminases (RedAms) can catalyze the stereoselective amination of ketones to produce a variety of secondary amines with high conversion rates. frontiersin.org For instance, engineered RedAms have been used to synthesize (R)-rasagiline with greater than 99% enantiomeric excess. frontiersin.org Amine dehydrogenases (AmDHs) are another class of enzymes that catalyze the direct reductive amination of ketones with high enantioselectivity, often coupled with a cofactor recycling system. mdpi.com

In chemical synthesis, intramolecular asymmetric reductive amination has been developed to construct chiral tertiary amine-containing heterocycles. nih.gov This has been a significant challenge, particularly when using secondary amines as the nitrogen source. nih.gov The use of a tailored diphosphine ligand (ZhaoPhos) with an iridium precursor has shown excellent catalytic activity and enantioselectivity in these transformations. nih.gov

Diastereoselective Control in Isoindoline Formation Reactions

Achieving diastereoselective control is crucial when multiple stereocenters are formed during the synthesis of the isoindoline ring. The choice of reagents and reaction conditions can profoundly influence the stereochemical outcome.

One strategy involves a tandem nucleophilic addition/intramolecular aza-Michael reaction sequence using Ellman's tert-butylsulfinyl imines. uniovi.es This approach allows for the synthesis of 1,3-disubstituted isoindolines. Interestingly, the diastereoselectivity can be controlled by the choice of base for the aza-Michael cyclization step, affording either the cis or trans diastereoisomer selectively. uniovi.es

Palladium-catalyzed domino reactions have also been employed to create indoline-fused isoindolinones with multiple stereogenic centers in high yield and diastereoselectivity. researchgate.net Furthermore, the stereochemical outcome of nucleophilic additions to imines can be controlled through chelation. For certain nucleophiles, a chelated transition state is proposed to control the diastereoselectivity, while for others, an open transition state leads to the opposite configuration at the newly formed stereocenter. uniovi.es

Introduction of the Methyl Group at the C-3 Position

The introduction of a methyl group at the C-3 position of the isoindoline ring is a key step in the synthesis of 3-Methylisoindolin-4-amine and its analogues. This can be achieved through various methylation strategies, often requiring careful control to achieve the desired stereochemistry.

Strategies for C-3 Methylation of the Isoindoline Ring System

Direct alkylation of a pre-formed isoindolinone ring is a common strategy for introducing substituents at the C-3 position. As previously discussed, chiral auxiliary-mediated approaches are highly effective for this purpose. acs.orgacs.org For example, the deprotonation of an N-acylisoindolinone bearing a chiral auxiliary, followed by reaction with a methylating agent like methyl iodide, would introduce the methyl group.

Another approach involves the use of 2-acetylbenzoic acid or 2-acetylbenzonitrile (B2691112) as starting materials. nih.govresearchgate.net A cascade reaction of 2-acetylbenzonitrile with dimethylmalonate, promoted by potassium carbonate, can lead to a 3-substituted isoindolinone that can be further elaborated. nih.gov

Stereocontrol in C-3 Methylation

Achieving stereocontrol during the C-3 methylation is paramount for accessing specific enantiomers of 3-methylisoindolinones. As highlighted in the section on chiral auxiliaries, their use is a primary method for directing the stereochemical outcome of the methylation step. chim.itacs.orgacs.org The diastereoselectivity of the alkylation is controlled by the chiral environment created by the auxiliary.

Organocatalytic methods also offer excellent stereocontrol. For instance, asymmetric phase-transfer catalysis in a cascade process starting from 2-acetylbenzonitrile has been used to directly access enantioenriched 3,3-disubstituted isoindolinones, where one of the substituents is a methyl group. nih.gov The choice of the chiral phase-transfer catalyst is critical for inducing high levels of enantioselectivity.

Introduction of the Amino Group at the C-4 Position

The installation of an amino group at the C-4 position of the isoindoline nucleus is a key transformation for creating analogues of pharmacologically relevant compounds. Methodologies to achieve this functionalization can be broadly categorized into direct amination of a pre-formed isoindoline ring, selective functionalization at aromatic positions followed by conversion to an amine, and late-stage derivatization.

Direct amination of the isoindoline ring at the C-4 position presents a formidable challenge due to the often-unreactive nature of the C-H bond at this position. However, recent advances in catalysis have begun to address this. While direct C-H amination of heteroarenes is more commonly observed at the C-2 position, methods for C-4 amination are emerging. chemrxiv.org These strategies often rely on the in-situ activation of the heterocycle. chemrxiv.org For instance, the use of a bispyridine-ligated I(III)-reagent has shown promise in the direct C-H amination of fused azaarenes, offering a pathway to C-4 aminated products without prior oxidation of the nitrogen heterocycle. chemrxiv.org

Another approach involves the reduction of a nitro group at the C-4 position. A common route to 4-aminoisoindolin-1-ones, which are precursors to 4-aminoisoindolines, involves the reduction of the corresponding 4-nitroisoindolin-1-one. google.com This reduction can be achieved using various reagents, such as iron in the presence of an acid. google.com

A more common and versatile approach to C-4 aminoisoindolines involves the initial introduction of a different functional group at the C-4 position, which is then converted to an amino group. A prominent example is the synthesis of lenalidomide (B1683929), where a key intermediate is 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione. google.com The nitro group in this intermediate is subsequently reduced to an amine. The synthesis of this nitro-substituted isoindolinone often starts from 2-methyl-3-nitrobenzoic acid methyl ester, which undergoes bromination and subsequent cyclization. google.com

Cyanation of a di-halogenated benzoic acid derivative followed by reduction is another viable strategy. For example, methyl 2,4-dibromobenzoate can be converted to methyl 2,4-dicyanobenzoate using copper cyanide. asianpubs.org Subsequent reduction of the dinitrile can lead to the formation of aminomethyl groups, although careful control of reaction conditions is necessary to achieve the desired product. asianpubs.org

The following table summarizes some key reactions for introducing a C-4 amino group or its precursor.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-methyl-3-nitrobenzoic acid methyl ester | 1. Bromination 2. Cyclization with 3-aminopiperidine-2,6-dione (B110489) 3. Reduction of nitro group | Lenalidomide | google.com |

| Methyl 2,4-dibromobenzoate | 1. CuCN, NaI, DMF, 160°C 2. Reduction (e.g., Raney Ni, H₂) | 6-(aminomethyl)isoindolin-1-one hydrochloride | asianpubs.org |

| Fused azaarenes | [(Py)₂IPh]₂OTf, then Zincke aminolysis | C-4 amino azaarenes | chemrxiv.org |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into complex molecules at a late step in the synthesis. bohrium.com This approach is particularly valuable for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. Manganese-catalyzed C-H amination has emerged as a promising method for the late-stage introduction of nitrogen-containing groups. google.com This technique has demonstrated high site-selectivity for benzylic C(sp³)-H bonds and tolerance for various functional groups, including basic nitrogen heterocycles. google.com While direct application to this compound is not explicitly detailed, the principles of late-stage C-H amination could potentially be adapted for this purpose.

Palladium-catalyzed transannular C-H functionalization of alicyclic amines also offers a route for late-stage derivatization, although this typically targets C-H bonds remote from the nitrogen atom within a bridged or bicyclic system. bohrium.com The applicability of this method to the aromatic C-4 position of an isoindoline would require a specifically designed substrate and catalytic system.

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies are employed in the synthesis of substituted isoindolinamines, enabling the efficient generation of diverse molecular architectures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. beilstein-journals.orgorganic-chemistry.orgnih.gov MCRs are particularly well-suited for creating libraries of compounds for drug discovery. beilstein-journals.org Several MCRs have been developed for the synthesis of isoindolinones, which can be precursors to isoindolinamines. beilstein-journals.org For example, a three-component reaction of a benzoic acid derivative, an amine, and a carbon source can yield the isoindolinone core. beilstein-journals.org

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate substituted isoindolinones that can then be further functionalized. For instance, a solid-phase multicomponent reaction involving a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile has been used to produce 3-substituted isoindolinones. preprints.org

Modular synthesis involves the stepwise assembly of a target molecule from readily available building blocks or modules. organic-chemistry.orgchemrxiv.orgrsc.orgorganic-chemistry.org This approach offers flexibility and allows for the systematic variation of different parts of the molecule. A modular synthesis of substituted indoles, which shares the benzo-fused five-membered ring system with isoindolines, has been achieved through the palladium-catalyzed annulation of ortho-haloanilines and aldehydes. organic-chemistry.org A similar strategy could be envisioned for the synthesis of substituted isoindolines.

A modular approach to substituted γ-lactams, the core structure of isoindolinones, has been developed involving a three-step sequence of deoxygenative activation of secondary amides, photochemical radical alkylation, and intramolecular cyclization. chemrxiv.org This method provides access to a wide range of N- and γ-substituted lactams. chemrxiv.org

The synthesis of complex isoindoline derivatives often relies on a modular approach where a core isoindoline structure is first synthesized and then further functionalized. For example, a substituted isoindoline can be prepared and then undergo various coupling reactions or other transformations to introduce diversity at different positions. researchgate.net This allows for the creation of a library of analogues from a common intermediate.

Chemical Reactivity and Transformation of 3 Methylisoindolin 4 Amine

Reactions Involving the Isoindoline (B1297411) Ring Nitrogen

The nitrogen atom of the isoindoline ring is a secondary amine, making it a nucleophilic center that readily participates in alkylation and acylation reactions. Its reactivity is fundamental to the derivatization of the isoindoline core.

The isoindoline nitrogen can be readily alkylated by reaction with alkyl halides. openstax.org As with other secondary amines, this reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org However, polyalkylation can be a competing process, as the resulting tertiary amine can also react with the alkylating agent to form a quaternary ammonium (B1175870) salt. msu.edulibretexts.org To achieve selective mono-alkylation, specific strategies such as using ammonia (B1221849) surrogates or carefully controlling reaction conditions may be necessary. nih.gov

Acylation of the isoindoline nitrogen provides a route to amide derivatives. This transformation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. mnstate.edu Unlike alkylation, overacylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. openstax.org Various methods have been developed for the N-acylation of amines and related heterocyclic compounds, including the use of thioesters as an acyl source, which can offer good functional group tolerance. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Reagent | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | N-Methylated tertiary amine | Base (e.g., NaH, K₂CO₃), DMF or CH₃CN | nih.gov |

| N-Alkylation | Benzyl bromide (BnBr) | N-Benzylated tertiary amine | Base (e.g., NaH), DMF | nih.gov |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl amide | Base (e.g., Pyridine, Et₃N), CH₂Cl₂ | openstax.org |

| N-Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-Acetyl amide | Base or neat, heat | nih.gov |

| N-Acylation | S-Methyl thioacetate | N-Acetyl amide | Cs₂CO₃, Xylene, 140 °C | beilstein-journals.org |

Skeletal modifications of heterocyclic cores, such as ring expansion and contraction, are powerful tools for generating structural diversity. While specific studies on 3-Methylisoindolin-4-amine are not extensively documented, related heterocyclic systems like isoindolones and oxindoles undergo such transformations. For instance, ring-expansion reactions have been developed to convert oxindoles into quinolinones and indolones into substituted quinolines. nih.govrsc.org These reactions often proceed through the formation of specific intermediates, such as isocyanates, followed by intramolecular rearrangement or cyclization. nih.gov

One reported method involves a thiol-mediated cascade that converts indoles into functionalized quinolines through a dearomatizing spirocyclization followed by a one-atom ring expansion. nih.govwhiterose.ac.uk Similarly, ring contraction has been observed in isoindolin-1-one (B1195906) systems under specific conditions. mdpi.com An unprecedented benzilic acid-type rearrangement leading to ring contraction was discovered during attempts to methylate an α-hydroxy ketone derivative of an isoindole natural product. nih.gov These examples suggest that the isoindoline skeleton of this compound could potentially be manipulated to yield larger or smaller ring systems, although the specific conditions required would need experimental investigation.

Reactivity of the C-3 Methyl Group

The methyl group at the C-3 position is attached to a stereogenic center and is generally less reactive than a methyl group adjacent to a carbonyl or other activating group. However, its functionalization is a key avenue for introducing structural complexity.

Direct functionalization of a C(sp³)–H bond, such as that in the C-3 methyl group, is challenging but can be achieved using modern synthetic methods. Radical-mediated pathways or enzymatic catalysis can enable selective C-H activation. For example, engineered cytochrome P450 enzymes have been shown to catalyze the C(sp³)–H functionalization of N-methyl indoline, demonstrating the potential for biocatalytic approaches.

Oxidation of the methyl group could potentially yield a hydroxymethyl or carboxyl group, although this typically requires harsh conditions. More controlled oxidation has been studied on related systems, such as the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones to the corresponding phthalimides using reagents like nickel peroxide or IBX. nih.gov

Halogenation of the methyl group would likely proceed through a radical mechanism, initiated by UV light or a radical initiator, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenation on the aromatic ring of indole (B1671886) derivatives is more common and can be achieved with various reagents or enzymatically. nih.govfrontiersin.orgresearchgate.net Selective halogenation at the C-3 methyl group would require conditions that favor radical substitution over electrophilic aromatic substitution on the electron-rich benzene (B151609) ring.

| Reaction Type | Reagent | Potential Product | General Principle/Conditions | Reference (Analogous Systems) |

|---|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)isoindoline derivative | Radical initiator (AIBN), CCl₄, heat/light | General Radical Chemistry |

| Oxidation | KMnO₄ or other strong oxidants | 3-Carboxyisoindoline derivative | Harsh conditions, potential for side reactions | General Oxidation Chemistry |

| Enzymatic Hydroxylation | Engineered P450 enzymes | 3-(Hydroxymethyl)isoindoline derivative | Biocatalysis, high selectivity |

For the C-3 methyl group to participate in condensation or coupling reactions, it would first need to be activated, typically by deprotonation to form a carbanion. Given the lack of adjacent electron-withdrawing groups, this would require a very strong base. Once formed, this nucleophilic species could theoretically react with electrophiles such as aldehydes or ketones in a condensation reaction.

More commonly, functionalization at the C-3 position of related isoindolinone cores is achieved through nucleophilic or electrophilic substitution on a pre-functionalized substrate. researchgate.net For example, 3-hydroxyisoindolinones can undergo dehydrative coupling with alkyl ketones in a Mannich-type reaction. rsc.org While direct participation of the methyl group is less straightforward, it could be converted to a more reactive functional group (e.g., a halomethyl group via halogenation) to enable subsequent coupling reactions.

Reactivity of the C-4 Amino Group

The C-4 amino group is a primary aromatic amine, which imparts reactivity characteristic of anilines. It is a nucleophilic site and an activating group that directs electrophilic aromatic substitution to the ortho and para positions (C-5 and C-7).

The primary amine can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used to protect the amino group or to synthesize biologically active molecules. uomustansiriyah.edu.iq

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to mixtures of mono- and di-alkylated products. uomustansiriyah.edu.iq Reductive amination is often a more effective method for controlled alkylation.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide array of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Coupling Reactions: As a nucleophile, the C-4 amino group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. rsc.orgnih.gov This allows for the synthesis of more complex diarylamine structures.

The reactivity of the C-4 amino group is a cornerstone for the late-stage functionalization of the this compound scaffold, enabling its incorporation into larger, more complex molecular architectures.

Amine Derivatization Reactions for Analytical Purposes

The presence of a primary aromatic amine group in this compound makes it amenable to various derivatization reactions, which are crucial for its detection and quantification using analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). semanticscholar.orgsigmaaldrich.com Derivatization is often necessary because primary aromatic amines may lack a strong chromophore or fluorophore for sensitive UV or fluorescence detection, and their polarity can lead to poor chromatographic peak shape. sigmaaldrich.comnih.gov

Common derivatization strategies involve converting the primary amine into a more easily detectable species. nih.gov These reactions typically target the nucleophilic character of the amino group.

Common Derivatizing Reagents for Primary Aromatic Amines:

| Derivatizing Reagent | Reaction Type | Purpose | Reference |

| Dansyl chloride | Sulfonylation | Introduces a fluorescent tag for HPLC analysis. | nih.gov |

| o-Phthalaldehyde (OPA) | Aldehyde condensation | Forms a fluorescent isoindole derivative. | nih.gov |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Carbamation | Adds a UV-active and fluorescent protecting group. | nih.gov |

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Carbamation | Introduces a fluorescent tag for HPLC analysis. | researchgate.net |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazol-1-yl)-acetic acid (PPIA) | Amidation | Forms a stable, fluorescent derivative for HPLC-MS. | nih.gov |

The derivatization of this compound with these reagents would proceed via nucleophilic attack of the primary amino group on the electrophilic center of the reagent. For instance, reaction with dansyl chloride in the presence of a base would yield a highly fluorescent sulfonamide derivative, enabling sensitive detection. Similarly, CEOC reacts with aromatic amines to form stable, fluorescent derivatives suitable for HPLC analysis with excitation and emission wavelengths of 293 nm and 360 nm, respectively. researchgate.net The choice of derivatizing agent depends on the analytical method, desired sensitivity, and the complexity of the sample matrix. researchgate.net

Amine-Based Coupling Reactions (e.g., Amidation, Ureation)

The primary amino group of this compound is a key site for synthetic modifications through coupling reactions, such as amidation and ureation, to generate a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Amidation:

Amidation involves the formation of an amide bond by reacting the primary amine with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride). masterorganicchemistry.com Direct amidation with a carboxylic acid often requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. masterorganicchemistry.com Alternatively, the more reactive acyl chlorides or anhydrides can react directly with the amine, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. nih.gov

A general scheme for the amidation of this compound is as follows:

With Acyl Chlorides: The reaction proceeds readily, often at room temperature, by nucleophilic acyl substitution.

With Carboxylic Acids: Requires a coupling agent to form an active ester intermediate, which is then attacked by the amine. organic-chemistry.org

These reactions are fundamental in peptide synthesis and the construction of complex organic molecules. nih.gov

Ureation:

Ureation leads to the formation of urea (B33335) derivatives. This can be achieved by reacting this compound with isocyanates or by a two-step process involving phosgene (B1210022) or a phosgene equivalent followed by reaction with another amine. A more direct method involves the reaction with urea itself or its derivatives.

Methods for Ureation:

| Reagent | Product | Conditions | Reference |

| Alkyl or Aryl Isocyanate | N-substituted urea | Typically proceeds readily upon mixing. | |

| Phosgene/Triphosgene | Isocyanate intermediate, then urea | Requires careful handling due to toxicity. | |

| Carbamoyl (B1232498) chlorides | N,N'-disubstituted urea | Can be used to introduce a specific carbamoyl group. |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds and could potentially be applied to couple this compound with aryl halides to form diarylamine derivatives. rsc.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Patterns Dictated by Amino Group

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino group. wikipedia.org The directing effect of the substituents on the aromatic ring determines the position of substitution.

The primary amino group (-NH₂) is a strong activating group and an ortho, para-director. wikipedia.org The fused isoindoline ring can be considered as a dialkyl-substituted benzene, where the alkyl groups are also activating and ortho, para-directing, albeit weaker than the amino group. The interplay of these directing effects will govern the regioselectivity of EAS reactions.

Directing Effects of Substituents on this compound:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C4 | Strongly Activating | ortho, para |

| Fused Ring (alkyl) | C5, C6 | Activating | ortho, para |

The positions ortho to the amino group are C5 and C3 (within the isoindoline ring, which is already substituted), and the para position is C7. The positions ortho to the fused ring junction at C5 are C4 (substituted with the amino group) and C6. The position para to the C5 junction is C7.

Considering the powerful directing effect of the amino group, electrophilic substitution is most likely to occur at the positions most activated by it, which are C5 and C7. Steric hindrance from the adjacent isoindoline ring might influence the relative rates of substitution at these positions. Therefore, electrophilic attack is predicted to preferentially occur at the C5 and C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com

Skeletal Rearrangements and Cyclization Pathways

The isoindoline scaffold, while generally stable, can participate in skeletal rearrangements and cyclization reactions under specific conditions, leading to the formation of novel heterocyclic systems. mdpi.com

Skeletal Rearrangements:

Recent studies have demonstrated skeletal editing strategies for isoindolines. For instance, a cascade N-atom removal deconstruction followed by a Diels-Alder reaction can transform isoindolines into tetralins. nih.gov While this specific transformation has not been reported for this compound, it highlights the potential for significant skeletal modifications of the isoindoline core. Ring-opening of the isoindoline ring can also occur, particularly in the synthesis of more complex molecules. mdpi.com For example, the synthesis of Mazindol involves a ring-opening skeletal rearrangement of a carbinolamine intermediate derived from an isoindoline precursor. mdpi.com

Cyclization Pathways:

The functional groups of this compound, particularly the primary amine and the adjacent C5 position on the aromatic ring, provide opportunities for intramolecular cyclization reactions to form new fused heterocyclic systems.

Reaction with 1,3-Dicarbonyl Compounds: Condensation of the primary amine with a 1,3-dicarbonyl compound, followed by intramolecular electrophilic cyclization onto the activated C5 position, could lead to the formation of fused polycyclic structures.

Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations involving the primary amine and an appropriately positioned electrophilic center could be envisioned.

Domino Reactions: A domino Cu-catalyzed amidation followed by a nucleophilic substitution/cyclization has been used for the synthesis of indolines and could potentially be adapted for the synthesis of more complex structures starting from derivatives of this compound. nih.gov

[3+3] Cyclization-Aromatization: Reactions of amines with β,γ-dioxobutanoate have been shown to produce p-aminophenols through a cyclization-aromatization pathway. rsc.org Similar strategies could potentially be employed with derivatives of this compound to construct new fused ring systems.

Functionalization of the Benzo-Fused Ring System

Beyond electrophilic aromatic substitution, the benzo-fused ring of this compound can be functionalized through various modern synthetic methodologies. These methods often involve transition-metal catalysis and allow for the introduction of a wide range of functional groups with high chemo- and regioselectivity.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for modifying aromatic rings without the need for pre-functionalized starting materials. researchgate.net The amino group can act as a directing group in metal-catalyzed C-H activation reactions, guiding the functionalization to the ortho position (C5). This approach could be used to introduce aryl, alkyl, or other functional groups at the C5 position.

Cross-Coupling Reactions:

If the aromatic ring is first halogenated (e.g., at the C5 or C7 position via electrophilic aromatic substitution), it can then be further functionalized using a variety of palladium-catalyzed cross-coupling reactions.

Common Cross-Coupling Reactions for Aryl Halides:

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin reagent | C-C |

These reactions would allow for the modular construction of a library of derivatives of this compound with diverse substituents on the benzo-fused ring, which is a common strategy in drug discovery and development. organic-chemistry.org

Mechanistic Investigations of Reactions Involving Isoindolinamines

Elucidation of Reaction Pathways and Intermediates

In the context of isoindoline (B1297411) synthesis, a common strategy is the intramolecular cyclization of a suitably functionalized precursor. For instance, palladium-catalyzed asymmetric intramolecular allylic C-H amination reactions are used to construct the chiral isoindoline core from substrates like o-allylbenzylamines. chinesechemsoc.org The proposed reaction pathway often begins with the coordination of the catalyst to the substrate, followed by an oxidative addition step to form a key intermediate. In palladium-catalyzed reactions, a zwitterionic palladium π-allyl intermediate is a frequently proposed species. nih.gov

In cooperative catalytic systems, where a transition metal and an organocatalyst work in synergy, multiple intermediates are generated concurrently. For example, in a dual palladium and isothiourea-catalyzed cycloaddition, the palladium catalyst generates a zwitterionic π-allyl intermediate from a vinylcyclopropane (B126155), while the isothiourea organocatalyst reacts with an ester to form an α,β-unsaturated acyl ammonium (B1175870) intermediate. nih.gov Similarly, combining a secondary amine organocatalyst (like pyrrolidine) with a palladium catalyst can lead to the formation of an enamine intermediate from an aldehyde, which then reacts with a π-allylpalladium complex. chim.it

The detection and characterization of these transient intermediates can be challenging. Modern techniques like electrospray ionization mass spectrometry (ESI-MS) are increasingly used to identify and study the structure of these low-abundance species, providing direct evidence for proposed mechanistic pathways. nih.gov

Kinetic Studies and Rate-Determining Steps

Reaction progress kinetic analysis is a powerful methodology that uses in-situ measurements to build a comprehensive picture of a reaction's behavior from a minimal number of experiments. nih.gov Such analyses can help distinguish between different proposed mechanistic models. nih.gov For example, kinetic studies on the transfer hydrogenation of olefins using amine-boranes revealed a first-order dependence on the amine-borane complex and a zeroth-order dependence on the substrate, providing clues about the elementary steps. nih.gov

In enzyme-catalyzed reactions, kinetic parameters are used to understand the mechanism. For instance, in the reaction of myeloperoxidase compound II with ascorbic acid, transient-state kinetic results showed a simple binding interaction followed by enzyme reduction, with a defined first-order rate constant for the reduction step. nih.gov

| Parameter | Description | Mechanistic Insight | Source |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Indicates which species are involved in the rate-determining step. A zeroth-order dependence suggests the species is not involved in the RDS. | nih.gov |

| kcat/Km | The second-order rate constant for an enzyme-catalyzed reaction at low substrate concentrations. | Measures the catalytic efficiency and can be used to compare the rates of acylation by different substrates. | nih.gov |

| Brønsted βlg | A parameter from the Brønsted catalysis equation that measures the sensitivity of the reaction rate to the pKa of the leaving group. | Provides information about the charge development and bond fission in the transition state of the rate-determining step. | nih.gov |

| Deuterium Kinetic Isotope Effect (DKIE) | The ratio of the rate constant of a reaction with a hydrogen-containing reactant to that with a deuterium-containing reactant (kH/kD). | A significant DKIE (>1) indicates that a C-H (or other X-H) bond is broken in the rate-determining step. | nih.gov |

Transition State Analysis

According to Transition State Theory (TST), a reaction proceeds from reactants to products through a high-energy, transient configuration known as the transition state (or activated complex). numberanalytics.comsolubilityofthings.com This structure represents the energy maximum along the reaction coordinate and cannot be isolated. solubilityofthings.com The energy required to reach this state from the reactants is the activation energy. solubilityofthings.com

The geometry of the transition state is a critical aspect of the reaction mechanism. A key concept is whether the transition state is "early" (resembling the reactants) or "late" (resembling the products). This can be inferred from kinetic data. For example, in the hydrolysis of N-aroyl β-lactams, the Brønsted β(lg) value of -0.06 for the β-lactamase-catalyzed reaction indicated an early transition state. nih.gov In contrast, for the sulfonylation of the same enzyme by analogous β-sultams, the β(lg) was -1.46, suggesting a much later transition state with significant bond-breaking character. nih.gov This analysis reveals that even with similar substrates, the enzyme can utilize different transition-state structures to facilitate the reaction. nih.gov

Computational chemistry provides powerful tools for modeling these fleeting structures. Quantum mechanical calculations can map the potential energy surface of a reaction, allowing for the direct calculation of the transition state's geometry and energy. numberanalytics.comresearchgate.net These theoretical studies can also uncover complex dynamic behaviors; for instance, calculations have shown that a single transition state can sometimes lead to two different products, with the branching ratio determined by the dynamics of the molecules as they move away from the transition state region. wayne.edu

Role of Catalysis in Isoindoline Transformations (e.g., Palladium, Copper, Organocatalysis)

Catalysis is fundamental to the efficient synthesis of isoindolines, enabling transformations that would otherwise be difficult or impossible. Transition metals like palladium and copper, as well as non-metallic organocatalysts, are widely employed. chim.itmdpi.comnih.gov

Palladium Catalysis Palladium is a versatile catalyst for C-N bond formation. A highly efficient method for synthesizing chiral isoindolines involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination. chinesechemsoc.org This reaction transforms o-allylbenzylamine derivatives into various substituted isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The mechanism is believed to proceed via a palladium-hydride catalyst that facilitates the C-H activation and subsequent amination. Chiral phosphoramidite (B1245037) ligands are crucial for modulating the catalyst and achieving high stereocontrol. chinesechemsoc.org

| Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) | Source |

| H | 95 | 96 | chinesechemsoc.org |

| 5-Me | 91 | 97 | chinesechemsoc.org |

| 5-F | 93 | 96 | chinesechemsoc.org |

| 5-Cl | 92 | 96 | chinesechemsoc.org |

| 4-OMe | 96 | 94 | chinesechemsoc.org |

| N-Me | 85 | 98 | chinesechemsoc.org |

Palladium is also used in cooperative catalysis. By combining a palladium complex with an isothiourea organocatalyst, a formal (3+2) cycloaddition can be achieved to generate functionalized cyclopentanes. nih.gov The palladium catalyst activates a vinylcyclopropane to form a π-allyl intermediate, which then reacts with an α,β-unsaturated acyl ammonium intermediate generated by the organocatalyst. nih.gov

Copper Catalysis Copper catalysts are also effective in isoindoline-related syntheses, often in cooperative systems. For example, the synergy between a chiral N-heterocyclic carbene (NHC) organocatalyst and a copper complex enables the asymmetric propargylation of enals. nih.gov In this system, it is proposed that a Cu-allenylidene intermediate is formed, which then couples with an NHC-bound nucleophile. nih.gov This dual activation strategy allows for the stereodivergent synthesis of all four possible stereoisomers of the product with high optical purity. nih.gov

Organocatalysis Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. In the context of isoindoline synthesis, organocatalysts are often used in conjunction with transition metals. Chiral secondary amines (e.g., derivatives of proline) can react with aldehydes to form nucleophilic enamine intermediates. chim.it These intermediates can then participate in reactions with electrophiles activated by a metal catalyst, such as a π-allylpalladium complex, leading to asymmetric functionalization. chim.it Similarly, chiral isothioureas can act as nucleophilic catalysts, reacting with esters to form highly reactive C(1)-ammonium enolates or α,β-unsaturated acyl ammonium intermediates, which can engage with metal-generated electrophiles. nih.gov This cooperative approach harnesses the distinct activation modes of both catalysts to achieve transformations not possible with either catalyst alone. chim.it

Computational and Theoretical Studies of 3 Methylisoindolin 4 Amine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods are essential tools for this analysis.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netchemrxiv.org For a molecule like 3-Methylisoindolin-4-amine, DFT calculations would be employed to optimize the molecular geometry and determine its ground state properties. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are commonly used to achieve a balance between accuracy and computational cost. libretexts.org

These calculations would yield key energetic and structural data. For related isoindoline-1,3-dione derivatives, DFT has been used to characterize optimized geometries and calculate energies. mdpi.com For this compound, such a study would provide precise bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

For this compound, an FMO analysis would involve:

HOMO Visualization: Identifying the regions of the molecule from which it is most likely to donate electrons. In amines, the HOMO is often localized on the nitrogen atom's lone pair, making it a nucleophilic center. scispace.com

LUMO Visualization: Identifying the regions of the molecule most susceptible to receiving electrons, indicating electrophilic sites.

HOMO-LUMO Gap Calculation: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

While no specific FMO data exists for this compound, analysis of the parent isoindoline (B1297411) structure suggests the nitrogen lone pair and the fused aromatic ring would be key features of its frontier orbitals. smolecule.com

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule governs its electrostatic potential and provides insight into its reactive behavior. DFT calculations can generate maps of electrostatic potential (ESP), which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an ESP map would likely show high electron density (typically colored red) around the nitrogen atom of the amine group due to its lone pair, making it a primary site for electrophilic attack. libretexts.org The aromatic ring would also exhibit a characteristic pi-electron density distribution. Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charge on each atom, further refining predictions of reactivity. jmpas.com These predictions are crucial for understanding how the molecule might bind to biological targets or react with other chemicals. rsc.org

Conformational Analysis and Stability

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov For this compound, this would involve analyzing rotations around single bonds, particularly the bond connecting the methyl group and the orientation of the amine group relative to the isoindoline ring system.

Studies on the parent isoindoline compound have shown that it exists in two distinct conformations, defined by the axial or equatorial position of the nitrogen-hydrogen bond. smolecule.com In the ground state, the axial conformer is slightly more stable. smolecule.com For this compound, a similar analysis would be necessary, but would also need to account for the steric and electronic influence of the methyl and amine substituents. Computational methods would be used to calculate the potential energy surface by systematically rotating key bonds, identifying all low-energy minima (stable conformers) and the transition states that connect them.

Computational Mechanistic Elucidation

Computational chemistry is invaluable for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying intermediates, transition states, and calculating the energy barriers associated with each step.

Prediction of Reaction Pathways and Energy Barriers

For this compound, a primary amine, several reaction types could be studied computationally. These include reactions common to amines, such as nucleophilic substitution or addition. libretexts.orgresearchgate.net For instance, the reaction of the amine group with an electrophile could be modeled. DFT calculations would be used to locate the transition state structure for the reaction and calculate its activation energy (the energy barrier). acs.orglasalle.edu

Understanding Stereoselectivity through Computational Modeling

While specific computational studies on the stereoselectivity of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established through research on related isoindoline derivatives. Computational modeling, particularly using Density Functional Theory (DFT), is a key approach to understanding and predicting the stereochemical outcomes of chemical reactions.

Theoretical calculations have been successfully employed to elucidate the regio- and stereoselectivity in reactions involving the isoindole skeleton. For instance, in studies on the ring-opening reactions of 2-hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones, DFT calculations were performed to explain the observed regioselectivity. researchgate.netahievran.edu.tr These calculations can determine the stability of reaction intermediates and the energy barriers of different reaction pathways. ahievran.edu.tr For example, by computing the free energy barriers for different nucleophilic attack pathways (e.g., at C-2 versus C-3), researchers can predict which pathway is kinetically favored, thus explaining the formation of a single regio- or stereoisomer. ahievran.edu.tr

In a hypothetical scenario for a reaction involving the chiral center at the C3 position of this compound, computational models could be constructed to evaluate the transition states leading to different stereoisomers. By calculating the activation energies for the formation of (R)- and (S)-enantiomers, or diastereomers in reactions with other chiral molecules, the model could predict the stereochemical preference.

Furthermore, computational studies have supported the observed stereoselectivity in palladium-catalyzed reactions for synthesizing isoindoline derivatives. rsc.org DFT calculations can help to understand the role of factors like intramolecular hydrogen bonds in directing the stereochemical outcome of a reaction, leading to high yields of a specific isomer. rsc.org

The general approach for such a study on this compound would involve the following steps:

Optimization of the ground state geometries of reactants and possible stereoisomeric products.

Locating the transition state structures for each possible stereoselective pathway.

Calculation of the activation energies and reaction free energies for each pathway.

Analysis of the results to determine the most favorable reaction pathway and predict the major stereoisomer.

These computational insights are invaluable for designing synthetic routes that yield specific stereoisomers of isoindoline derivatives.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers highly reliable methods for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) is a particularly powerful tool for this purpose. nih.govd-nb.info

For this compound, theoretical calculations can provide predicted spectra that can be compared with experimental data. The use of DFT methods, often with the B3LYP functional, has been shown to yield a significant correlation between theoretical and experimental spectral data for related isoindoline structures. nih.govacs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. scielo.org.za Studies on similar aromatic amines and isoindoline derivatives have demonstrated that this method can accurately predict chemical shifts. nih.govacs.orgtandfonline.com To improve accuracy, calculated values are often scaled using a linear regression analysis based on a comparison with experimental data for known compounds. researchgate.net

IR Spectroscopy: Theoretical vibrational (IR) spectra can also be computed using DFT. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. nih.gov These calculated frequencies are often scaled by specific factors to account for systematic errors in the computational method, leading to better agreement with experimental IR spectra. nih.gov This allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Below is a hypothetical table illustrating the kind of data that could be generated for this compound.

| Spectroscopic Technique | Computational Method | Predicted Data Points | Application |

| ¹H NMR | DFT/GIAO | Chemical shifts (ppm) for each proton | Structural verification |

| ¹³C NMR | DFT/GIAO | Chemical shifts (ppm) for each carbon | Structural verification |

| IR Spectroscopy | DFT/B3LYP | Vibrational frequencies (cm⁻¹) | Identification of functional groups |

| UV-Vis Spectroscopy | TD-DFT | Absorption maxima (λmax in nm) | Analysis of electronic structure |

Development of Computational Models for Structure-Reactivity Relationships

Computational models are crucial for understanding and predicting how the chemical structure of a molecule influences its reactivity and biological activity. For isoindoline derivatives, these models often take the form of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For isoindoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. nih.gov These studies can reveal which steric and electrostatic fields around the molecule are important for its interaction with a biological target, such as an enzyme or receptor. nih.gov

For example, QSAR studies on isoindoline derivatives have been conducted to understand their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase γ (PI3Kγ). nih.govnih.govacs.org These models can predict the inhibitory activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.govresearchgate.net

The development of a structure-reactivity model for this compound and its analogs would typically involve:

Data Set Compilation: Assembling a series of related compounds with experimentally determined reactivity or activity data.

Molecular Descriptors Calculation: Computing a variety of molecular descriptors for each compound, which can include electronic properties (e.g., orbital energies, partial charges), steric properties, and hydrophobic properties.

Model Building: Using statistical methods to build a model that correlates the descriptors with the observed activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model's creation.

Molecular docking and molecular dynamics (MD) simulations are other computational techniques that complement QSAR studies. preprints.orgtandfonline.comtandfonline.com Docking can predict the preferred binding orientation of a molecule to its target, while MD simulations can provide insights into the stability of the molecule-target complex over time. nih.govpreprints.org These methods have been applied to isoindoline derivatives to understand their interactions at a molecular level. preprints.orgtandfonline.comtandfonline.com

The table below summarizes the types of computational models and their applications for understanding the structure-reactivity relationships of isoindoline compounds.

| Computational Model | Description | Application for Isoindoline Derivatives |

| QSAR | Correlates molecular descriptors with biological activity. | Predicting the inhibitory potency of new derivatives against therapeutic targets. nih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields to relate structure to activity. | Identifying key structural features for enhanced biological activity and selectivity. nih.gov |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Understanding the specific interactions between an isoindoline derivative and its target protein. preprints.org |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-receptor complex and conformational changes. nih.govtandfonline.com |

Advanced Characterization Methodologies for 3 Methylisoindolin 4 Amine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

For 3-Methylisoindolin-4-amine (C₉H₁₂N₂), the analysis is typically performed using a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion, [M+H]⁺. The experimentally determined exact mass of this ion is then compared to the theoretically calculated mass. A mass error of less than 5 parts per million (ppm) is considered definitive confirmation of the molecular formula.

The calculated exact mass for the protonated molecule, [C₉H₁₃N₂]⁺, is 149.10787 u. An experimental HRMS measurement yielding a value extremely close to this, as detailed in Table 1, provides high confidence in the assigned molecular formula, C₉H₁₂N₂. Further analysis of fragmentation patterns (MS/MS) can provide additional structural support, such as the characteristic loss of a methyl radical (•CH₃) or ammonia (B1221849) (NH₃).

Table 1: HRMS Data for Confirmation of this compound

| Ion Species | Calculated Exact Mass (u) | Observed Exact Mass (u) | Mass Error (ppm) | Formula Confirmation |

|---|

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of organic molecules in solution. While 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR experiments are required to unambiguously assign all signals and map the complete bonding framework of this compound.

A suite of 2D NMR experiments is employed to solve the structure by correlating different nuclei through chemical bonds or through space.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, key correlations would be observed between the methine proton (H3) and the adjacent methylene (B1212753) protons (H1), as well as between the neighboring aromatic protons (H5, H6, and H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of carbon signals that bear protons, such as the C1 methylene, C3 methine, the methyl group, and the aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is critical for piecing together the molecular skeleton. It reveals correlations between protons and carbons separated by two or three bonds. Key HMBC correlations for this molecule include the correlation of the methyl protons to C3 and C3a, the H3 proton to C1, C3a, and C4, and the aromatic protons to various quaternary (C3a, C4, C7a) and protonated carbons, confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of their bonding connectivity. It is crucial for determining relative stereochemistry and conformation. For instance, a NOE correlation between the methyl protons and the H5 aromatic proton would help define the molecule's preferred conformation in solution.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as summarized in Table 2.

Table 2: Predicted NMR Assignments and Key 2D Correlations for this compound

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 1 (CH₂) | ~4.1-4.3 | ~52.5 | H3 | C3, C7a |

| 3 (CH) | ~4.5-4.7 | ~60.1 | H1, -CH₃ | C1, C3a, C4, -CH₃ |

| 3a (C) | - | ~140.2 | - | H1, H3, H5 |

| 4 (C) | - | ~142.5 | - | H3, H5 |

| 5 (CH) | ~6.8-7.0 | ~115.8 | H6 | C3a, C4, C7 |

| 6 (CH) | ~7.0-7.2 | ~128.0 | H5, H7 | C4, C7a |

| 7 (CH) | ~6.6-6.8 | ~114.1 | H6 | C1, C5, C7a |

| 7a (C) | - | ~135.6 | - | H1, H6, H7 |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) is a specialized technique applicable to the analysis of crystalline or amorphous solid samples. If this compound is prepared as a stable solid, ssNMR can provide valuable information not accessible from solution-state studies. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound will exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions, allowing for their identification and quantification.

Confirm Solid-State Structure: The chemical shifts and dynamics observed in the solid state can be compared to data from X-ray crystallography to provide a more complete picture of the molecule's structure and conformation in its solid form.

Study Amorphous Materials: For non-crystalline solids, where X-ray diffraction is not feasible, ssNMR is one of the few techniques capable of providing detailed structural information.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its core structural motifs. The primary aromatic amine (-NH₂) group would typically show a pair of sharp-to-medium N-H stretching bands in the 3350-3500 cm⁻¹ region. The secondary amine (-NH-) within the isoindoline (B1297411) ring would present a single N-H stretch in a similar region (3300-3500 cm⁻¹). Other key signals include C-H stretches for the aliphatic and aromatic portions, and characteristic C=C stretching vibrations for the aromatic ring.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong and sharp in Raman spectra, providing a clear fingerprint for the benzene (B151609) ring. These techniques together offer a quick and reliable confirmation of the functional groups predicted by the proposed structure.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3500 (two bands) |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 (one band) |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystals available)

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. Provided that a single crystal of sufficient quality can be grown, this technique yields an unambiguous electron density map from which atomic positions can be precisely determined.

For this compound, X-ray crystallography would provide:

Absolute Stereochemistry: The presence of a chiral center at C3 means the compound exists as a pair of enantiomers. By using anomalous dispersion effects (e.g., measuring the Flack parameter), X-ray crystallography can unequivocally determine the absolute configuration as either (R) or (S) for a given crystal from an enantiopure sample.

Molecular Conformation: The analysis reveals precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This includes the pucker of the five-membered isoindoline ring.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through hydrogen bonds (from the -NH₂ and -NH- groups to neighboring molecules), π-stacking, and other van der Waals forces. This information is crucial for understanding the material's physical properties.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, any asymmetric synthesis will produce a mixture of its two enantiomers. Chiral chromatography is the standard technique used to separate these enantiomers and quantify their relative amounts, allowing for the determination of enantiomeric excess (ee).

The most common method is Chiral High-Performance Liquid Chromatography (HPLC). The sample is passed through a column containing a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing one to be retained longer than the other, resulting in their separation. Common CSPs are based on derivatized polysaccharides like cellulose (B213188) or amylose.

The output chromatogram shows two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated using the formula:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

This analysis is critical for evaluating the effectiveness of an asymmetric synthesis or resolution protocol.

Table 4: Hypothetical Chiral HPLC Data for a Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-Enantiomer | 12.4 | 97500 |

| (S)-Enantiomer | 15.1 | 2500 |

| Calculation | ||

| Total Area | 100000 |

| Enantiomeric Excess (ee) | | 95.0% |

Strategic Utility As a Chemical Scaffold and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The unique arrangement of the primary amine at the C4 position and the secondary amine of the isoindoline (B1297411) ring at the N2 position allows 3-Methylisoindolin-4-amine to act as a potent precursor for the construction of fused heterocyclic systems. The ortho-disposition of these two amine functionalities facilitates intramolecular cyclization reactions, leading to the formation of novel polycyclic architectures that are often difficult to access through other synthetic routes.

A prominent example is its use in the synthesis of fused pyrimidine (B1678525) derivatives. By reacting this compound with 1,3-dielectrophilic reagents, such as β-ketoesters or malonic acid derivatives, a sequential condensation-cyclization cascade can be initiated. The more nucleophilic primary amine typically reacts first, followed by an intramolecular cyclization involving the secondary isoindoline nitrogen to forge the new heterocyclic ring. This strategy provides direct access to classes of compounds like pyrido[4,3-d]pyrimidines, which are of significant interest in drug discovery.

| Scaffold | Reagent Class | Reaction Type | Resulting Heterocyclic System | Significance |

|---|---|---|---|---|

| This compound | β-Ketoesters (e.g., Ethyl acetoacetate) | Condensation-Cyclization (Gould-Jacobs reaction variant) | Pyrido[4,3-d]pyrimidine derivatives | Rapid construction of fused N-heterocycles for screening libraries. |

| This compound | Isothiocyanates (R-NCS) | Addition-Cyclization | Fused Quinazoline-thione derivatives | Access to sulfur-containing heterocycles with unique biological profiles. |

| This compound | Orthoesters (e.g., Triethyl orthoformate) | Condensation-Cyclization | Fused Imidazole derivatives (e.g., Imidazo[4,5-f]isoindoline) | Formation of key pharmacophores present in many bioactive molecules. |

Role in the Development of Complex Molecular Architectures

Beyond simple ring formation, this compound provides a rigid foundation upon which highly complex and functionalized molecules can be assembled. Its defined stereochemistry and conformational rigidity are critical for designing molecules intended to fit into specific biological pockets, such as the active sites of enzymes. The scaffold acts as an anchor, positioning appended functional groups in a predictable three-dimensional orientation.

In multi-step syntheses, the scaffold's functional groups can be addressed sequentially. For example, the primary amine can be selectively acylated or sulfonated, while the secondary amine can be protected and later deprotected for subsequent modification. This orthogonal reactivity allows chemists to build molecular complexity in a controlled, stepwise manner. Research has shown its integration into sophisticated structures where the isoindoline core serves as a central hub, connecting different pharmacophoric elements through reactions like amide bond formations or reductive aminations. This modular approach is invaluable in the synthesis of targeted therapies, where precise control over the final molecular shape is paramount.

Building Block for Combinatorial Chemistry and Library Synthesis

The structure of this compound is ideally suited for combinatorial chemistry and the parallel synthesis of compound libraries. The primary amine at the C4 position serves as a highly reliable and versatile reaction handle for diversification. Using automated or semi-automated synthesis platforms, this amine can be reacted with a large and diverse set of building blocks to rapidly generate a library of analogues.

The most common application in this context is the creation of amide libraries. By reacting the scaffold with a collection of different carboxylic acids using standard peptide coupling reagents (e.g., HATU, HBTU, EDC), hundreds or thousands of unique N-(3-methylisoindolin-4-yl)amides can be produced. Each member of the library retains the core isoindoline scaffold but features a different "R" group, allowing for a systematic exploration of the structure-activity relationship (SAR) around that position. This high-throughput approach accelerates the discovery of lead compounds by efficiently sampling a vast chemical space.

| Core Scaffold | Reagent Library | Reaction Type | Resulting Compound Library | Application |

|---|---|---|---|---|

| This compound | Carboxylic Acids (R-COOH) | Parallel Amide Coupling | Library of N-(3-methylisoindolin-4-yl)amides | SAR exploration for kinase inhibitors, GPCR modulators. |

| This compound | Sulfonyl Chlorides (R-SO₂Cl) | Parallel Sulfonylation | Library of N-(3-methylisoindolin-4-yl)sulfonamides | Discovery of enzyme inhibitors and molecular probes. |

| This compound | Aldehydes/Ketones (R-CHO / R-CO-R') | Reductive Amination | Library of N-alkylated-3-methylisoindolin-4-amines | Generation of diverse secondary amines for further functionalization. |

Integration into Chemical Probes and Tools for Mechanistic Studies

To investigate biological pathways and validate molecular targets, chemists design chemical probes—molecules that incorporate the target-binding scaffold along with a reporter tag. This compound is an excellent starting point for such probes due to its modifiable primary amine, which provides a convenient attachment point for various tags without significantly altering the core structure responsible for biological activity.

A common strategy involves appending a "clickable" functional group, such as a terminal alkyne or azide. For instance, the primary amine can be acylated with a carboxylic acid containing a terminal alkyne group (e.g., 5-hexynoic acid). The resulting alkyne-tagged probe retains the essential isoindoline pharmacophore but can now be covalently linked to an azide-functionalized reporter (like a fluorophore or biotin) via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This allows for applications such as:

Affinity-based protein profiling (ABPP): Identifying the protein targets of a drug candidate in a complex cellular lysate.

Fluorescence microscopy: Visualizing the subcellular localization of the probe's binding target.

The synthesis is direct, typically involving a standard amide coupling to install the clickable handle onto the scaffold.

Contribution to Advanced Materials (e.g., Polymer Chemistry, if structurally relevant)

The bifunctional nature of this compound, possessing two distinct amine nucleophiles, makes it a valuable monomer for the synthesis of advanced polymers. Its integration into a polymer backbone can impart unique properties derived from the rigid, non-planar isoindoline structure.

Specifically, it can function as a diamine monomer in polycondensation reactions. When reacted with diacyl chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride), it can form high-performance polyaramides. Unlike traditional linear diamines, the kinked geometry of the this compound monomer disrupts the regular chain packing that often leads to poor solubility in common solvents. This can result in polymers that exhibit:

High Thermal Stability: A characteristic of aromatic polyamides.

Improved Solubility: The non-coplanar structure can enhance solubility in organic solvents, facilitating processing and characterization.

Defined Microstructure: The rigid monomer unit introduces predictable turns in the polymer chain, influencing the material's bulk properties.

This application positions this compound as a specialty monomer for creating polymers with tailored thermal and mechanical properties for use in advanced coatings, films, and composite materials.

| Monomer A | Monomer B (Co-monomer) | Polymerization Type | Resulting Polymer Class | Potential Property Enhancement |

|---|---|---|---|---|

| This compound | Diacyl Chlorides (e.g., Terephthaloyl chloride) | Polycondensation | Polyaramide | Enhanced solubility, high thermal stability, controlled rigidity. |

| This compound | Dianhydrides (e.g., Pyromellitic dianhydride) | Polycondensation | Polyimide (via polyamic acid precursor) | High glass transition temperature, good dielectric properties. |

Table of Mentioned Compounds

| Chemical Name or Class |

| This compound |

| 5-Hexynoic acid |

| Aldehydes |

| Carboxylic Acids |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Ethyl acetoacetate |

| Fused Imidazole derivatives |

| Fused Quinazoline-thione derivatives |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Imidazo[4,5-f]isoindoline |

| Isophthaloyl chloride |

| Isothiocyanates |

| Ketones |

| Malonic acid derivatives |

| N-(3-methylisoindolin-4-yl)amides |

| N-(3-methylisoindolin-4-yl)sulfonamides |

| N-alkylated-3-methylisoindolin-4-amines |

| Orthoesters |

| Polyaramide |

| Polyimide |

| Pyrido[4,3-d]pyrimidine derivatives |

| Pyromellitic dianhydride |

| Sulfonyl Chlorides |

| Terephthaloyl chloride |

| Triethyl orthoformate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 3-Methylisoindolin-4-amine, and how can reaction parameters be optimized for higher yields?